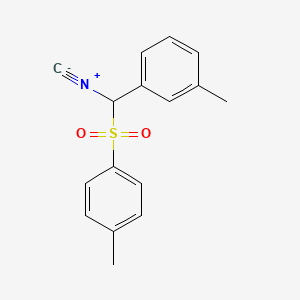

1-(Isocyano(tosyl)methyl)-3-methylbenzene

Description

Properties

IUPAC Name |

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-12-7-9-15(10-8-12)20(18,19)16(17-3)14-6-4-5-13(2)11-14/h4-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIULXLLBHXETDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622210 | |

| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459216-21-8 | |

| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isocyano Tosyl Methyl 3 Methylbenzene

Classical Approaches to Isocyanide Synthesis Applied to 1-(Isocyano(tosyl)methyl)-3-methylbenzene Precursors

Traditional methods for synthesizing isocyanides have been adapted for the preparation of TosMIC and its analogues. These methods primarily involve the dehydration of corresponding formamide (B127407) precursors.

Dehydration Protocols of Formamide Derivatives

The dehydration of N-formamide precursors is a cornerstone of isocyanide synthesis. For the target compound, this would involve the dehydration of a precursor like N-((3-methylphenyl)(tosyl)methyl)formamide. The standard procedure often employs dehydrating agents such as phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534). organic-chemistry.orgresearchgate.net

A general synthesis for the key precursor to TosMIC, N-[(4-methylphenyl)sulfonylmethyl]formamide, has been described, which provides a foundational method that could be adapted. simsonpharma.com The process starts from sodium p-toluenesulfinate, which undergoes a reaction analogous to the Mannich reaction to build the necessary carbon-nitrogen framework, followed by hydrolysis under optimized conditions to yield the formamide. chemicalbook.com

Table 1: Reagents for Formamide Dehydration

| Dehydrating Agent | Base | Typical Solvent | Reference |

|---|---|---|---|

| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | Dichloromethane (B109758) (DCM) | organic-chemistry.orgresearchgate.net |

Alkylation Reactions Utilizing Metal Cyanides with Tosyl-Activated Substrates

The use of metal cyanides to introduce the isocyano or a precursor cyano group is another classical strategy. However, the direct reaction of a tosyl-activated substrate, such as a tosylmethyl halide, with common metal cyanides like sodium or potassium cyanide typically results in the formation of a nitrile rather than an isocyanide. rsc.org This is due to the hard-soft acid-base (HSAB) principle, where the "hard" cyanide nitrogen atom preferentially attacks the carbon center.

To favor the formation of the isocyanide, silver cyanide (AgCN) is often used. The softer silver cation coordinates more strongly with the cyanide carbon, promoting nucleophilic attack through the carbon atom of the cyanide ion, leading to the desired isocyanide product. While this method is established, it is less commonly reported for the direct synthesis of TosMIC itself compared to the formamide dehydration route. More frequently, reactions involving cyanide sources are used for transformations of other functional groups into nitriles. organic-chemistry.orgresearchgate.net

Advanced Synthetic Strategies for the Preparation of this compound

Modern synthetic chemistry has focused on developing more efficient, streamlined, and versatile methods for constructing complex molecules, including TosMIC derivatives.

One-Pot Reaction Sequences for Streamlined Synthesis

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. Several one-pot procedures have been developed for reactions involving TosMIC, and these principles can be extended to its synthesis. organic-chemistry.org For instance, a one-pot method for generating isocyanides from alcohols has been reported, involving a modified Ritter reaction with trimethylsilyl (B98337) cyanide, followed by dehydration. organic-chemistry.org This approach could potentially be adapted to synthesize the target compound from a suitable alcohol precursor.

Furthermore, multi-step sequences performed in a single reaction vessel are common for creating derivatives of TosMIC. A notable example is the sequential alkylation of TosMIC itself. In a one-pot, phase-transfer catalyst (PTC) process, TosMIC can react with two different alkyl halides in a biphasic medium (e.g., CH₂Cl₂/NaOH) to produce α,α-disubstituted TosMIC derivatives in high yields. acs.org This demonstrates the feasibility of building complexity around the core TosMIC structure in a streamlined fashion.

Table 2: Example of a One-Pot Sequential Alkylation of TosMIC

| Substrate | Reagents | Catalyst | Solvent System | Yield | Reference |

|---|

Catalyst-Mediated Synthetic Routes to this compound

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of organic reactions. In the context of TosMIC and its derivatives, catalyst-mediated routes are prevalent in their subsequent reactions rather than their initial synthesis. For example, palladium-catalyzed reactions are used to synthesize N-tosyl allylic amines from allylic alcohols and tosyl isocyanate, a related but different tosyl-containing reagent. organic-chemistry.org

Photoredox catalysis has also emerged as a mild and effective method for transformations involving related compounds. For instance, tosyl cyanide can undergo photo-induced radical transformations for cyanation and sulfonylation reactions. rsc.org A photochemical protocol using phosphine-promoted photoredox catalysis has been developed for the [3+2] cycloaddition of alkynes and isocyanides to form pyrroles, highlighting the potential for modern catalytic methods in the broader chemistry of isocyanides. acs.org

Optimization of Reaction Parameters for Efficient this compound Production

The efficient production of any chemical compound relies on the careful optimization of reaction parameters such as temperature, solvent, catalyst, and reagent stoichiometry. For reactions involving TosMIC, such as the Van Leusen reaction which converts ketones to nitriles, optimization has been a subject of study. rsc.org

Initial studies replicating the Van Leusen conditions found that shorter reaction times could achieve significant conversion. rsc.orgrsc.org Further optimization revealed that adding subsequent portions of TosMIC and the base (potassium tert-butoxide, KOtBu) could substantially improve the yield. rsc.org For example, in the reaction of benzophenone, adding more TosMIC and KOtBu after one hour increased the conversion from 63% (after 2 hours) to 91% (after 4 hours). rsc.org

Kinetic studies have shown that TosMIC can be consumed relatively quickly in these reactions, justifying the sequential addition of reagents to drive the reaction to completion. rsc.org The choice of base and its concentration is also critical. In cycloaddition reactions to form pyrroles, bases like potassium hydroxide (B78521) (KOH) have been used effectively at ambient temperatures. researchgate.netresearchgate.net The development of flow chemistry processes for reactions like the Van Leusen reaction also represents a significant optimization, allowing for rapid, scalable, and safe production of nitrile products from ketones using TosMIC. rsc.org

Table 3: Optimization of the Van Leusen Reaction with Benzophenone and TosMIC

| Entry | TosMIC (equiv.) | KOtBu (equiv.) | Time (h) | Conversion (%) | Notes | Reference |

|---|---|---|---|---|---|---|

| 1 | 1.1 | 1.1 | 2 | 63 | Baseline conditions | rsc.org |

| 2 | 1.1 + 1.3 | 1.1 + 2.0 | 4 | 91 | Additional reagents added after 1h | rsc.org |

Solvent Effects on Reaction Yield and Stereoselectivity

The choice of solvent plays a pivotal role in the dehydration of the formamide precursor to this compound, significantly impacting the reaction yield. While the synthesis of this specific compound is not extensively detailed in comparative solvent studies, data from analogous reactions, such as the dehydration of N-(3-bromophenyl)formamide, provide valuable insights into solvent suitability. mdpi.com

Research indicates that while the reaction can proceed in various organic solvents, chlorinated solvents and ethers tend to provide superior yields. mdpi.com For instance, in a study on a related formamide, dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) were found to be among the most effective solvents. mdpi.com A solvent-free approach, utilizing triethylamine as both the base and the solvent, has also been reported as a highly efficient and environmentally conscious alternative. nih.govmdpi.com

The following table, based on data from the dehydration of a substituted N-aryl formamide, illustrates the impact of different solvents on the reaction yield.

Table 1: Effect of Solvent on the Yield of a Substituted Isocyanide

| Solvent | Yield (%) |

|---|---|

| Dichloromethane (DCM) | 94 |

| Tetrahydrofuran (THF) | 72 |

| Acetonitrile (MeCN) | 65 |

| Toluene | 58 |

| No Co-Solvent (TEA as solvent) | 98 |

Data adapted from a study on N-(3-bromophenyl)formamide dehydration and is presented for illustrative purposes. mdpi.com

Regarding stereoselectivity, the synthesis of α-aryl-α-tosylmethyl isocyanides via the standard formamide dehydration route typically results in a racemic mixture. The chiral center is the carbon atom bonded to the isocyano, tosyl, 3-methylphenyl, and hydrogen groups. The reaction mechanism for the dehydration does not generally involve stereocontrol. Furthermore, some studies on related chiral isocyanides have noted that racemization can occur under certain synthesis conditions. lookchem.com As such, without the use of specific chiral reagents or catalysts, the product is obtained as a mixture of enantiomers.

Temperature and Pressure Control in Synthetic Transformations

Temperature is a critical parameter in the synthesis of this compound, particularly during the dehydration of the formamide intermediate. This step is often highly exothermic, especially when using reactive dehydrating agents like phosphorus oxychloride. rsc.org

The initial formation of the N-(α-tosyl-3-methylbenzyl)formamide is typically conducted at a moderately elevated temperature, for instance, around 50°C, to ensure a reasonable reaction rate. orgsyn.org However, for the subsequent dehydration to the isocyanide, careful temperature control is essential. The reaction is generally initiated at a low temperature, such as 0°C, and the temperature is maintained below 10°C during the addition of the reagents to manage the exothermicity and prevent side reactions. orgsyn.org After the initial addition, the reaction may be allowed to warm to a slightly higher temperature, for example, 5-10°C, to ensure completion. orgsyn.org It is also important to note that isocyanides of this type can be thermally unstable at elevated temperatures, with some showing decomposition above 80°C, making temperature control during workup and purification crucial. orgsyn.org

The following table provides a general overview of temperature parameters for the synthesis of a related α-tosylbenzyl isocyanide.

Table 2: Temperature Parameters in the Synthesis of an α-Tosylbenzyl Isocyanide

| Step | Process | Temperature Range (°C) |

|---|---|---|

| 1 | Formamide Formation | 50 |

| 2 | Reagent Addition (Dehydration) | 0 - 10 |

| 2 | Reaction Completion (Dehydration) | 5 - 10 |

| 2 | Product Isolation (Crystallization) | 5 - 10 |

Data adapted from a procedure for the synthesis of α-tosylbenzyl isocyanide. orgsyn.org

Pressure is not typically a parameter that is manipulated to control the reaction outcome in the synthesis of this compound under standard laboratory conditions. The reactions are generally carried out at atmospheric pressure.

Reagent Stoichiometry and Purity Influence on Synthesis Outcomes

The stoichiometry of the reagents, particularly the dehydrating agent and the base, has a direct influence on the yield and purity of the final isocyanide product. In the dehydration of the formamide precursor, an excess of both phosphorus oxychloride and triethylamine is often employed to ensure the reaction proceeds to completion. orgsyn.org

For the formation of the intermediate N-(α-tosylbenzyl)formamide, an excess of formamide and a slight excess of chlorotrimethylsilane (B32843) are used, while a notable excess of p-toluenesulfinic acid (around 50 mol%) is reported to significantly improve the yield. orgsyn.org

In the dehydration step, using a 1:1 molar ratio of the formamide to phosphorus oxychloride can be sufficient in some cases, particularly in solvent-free conditions with triethylamine. mdpi.com However, in many procedures, a 2-fold excess of phosphorus oxychloride and a larger excess of triethylamine (up to 6-fold) are utilized to drive the reaction to completion and neutralize the generated acidic byproducts. orgsyn.org

The purity of the starting materials, such as 3-methylbenzaldehyde (B113406) and p-toluenesulfinic acid, is also important for obtaining a high yield of a pure product. Impurities in the starting materials can lead to the formation of side products that may be difficult to separate from the desired isocyanide.

Table 3: Reagent Stoichiometry for the Synthesis of an α-Tosylbenzyl Isocyanide

| Step | Reagent | Molar Equivalents (relative to aldehyde) |

|---|---|---|

| 1 | Benzaldehyde | 1.0 |

| 1 | Formamide | ~2.5 |

| 1 | Chlorotrimethylsilane | ~1.1 |

| 1 | p-Toluenesulfinic acid | ~1.5 |

| 2 | N-(α-tosylbenzyl)formamide | 1.0 |

| 2 | Phosphorus oxychloride | ~2.0 |

| 2 | Triethylamine | ~6.0 |

Data adapted from a procedure for the synthesis of α-tosylbenzyl isocyanide and its formamide precursor. orgsyn.org

Reactivity and Mechanistic Investigations of 1 Isocyano Tosyl Methyl 3 Methylbenzene

Nucleophilic Reactivity of the Isocyanide Moiety in 1-(Isocyano(tosyl)methyl)-3-methylbenzene

The isocyanide carbon atom in this compound possesses a lone pair of electrons and can act as a potent nucleophile, a characteristic feature of isocyanides that drives their participation in a wide array of chemical transformations.

The nucleophilic isocyanide group readily reacts with a variety of electrophiles. These reactions typically proceed via the α-addition mechanism, a hallmark of isocyanide chemistry. For instance, it can undergo addition to aldehydes, ketones, and imines. In the presence of a suitable acid catalyst or upon activation, the isocyanide can attack the electrophilic carbon of a carbonyl group or a C=N double bond. This initial addition leads to the formation of a nitrilium ion intermediate, which is then trapped by a nucleophile present in the reaction mixture. This reactivity is fundamental to its role in the synthesis of various heterocyclic systems like oxazoles and imidazoles.

Furthermore, the isocyanide moiety can react with acyl halides or anhydrides. This reaction typically leads to the formation of α-acyloxy amides in the presence of a carboxylic acid (as in the Passerini reaction) or other complex adducts, showcasing the broad scope of its nucleophilic character.

Alpha-addition reactions are central to the synthetic utility of this compound. The isocyanide group adds to an electrophile and a nucleophile simultaneously across the carbon atom. A prime example is its reaction with aldehydes in the presence of a base. This leads to the formation of oxazolines, which can be further dehydrated to form oxazoles, a class of five-membered aromatic heterocycles. The reaction is initiated by the nucleophilic attack of the isocyanide on the aldehyde carbonyl, followed by intramolecular cyclization.

The scope of these α-addition reactions is broad, encompassing a wide range of aldehydes and ketones. The reaction conditions can often be tuned to favor specific products. For example, in the presence of an amine and an aldehyde, the compound is expected to participate in the van Leusen Imidazole (B134444) Synthesis, a powerful three-component reaction. ambeed.com

Electrophilic Character of the Tosyl-Activated α-Carbon in this compound

The tosyl (p-toluenesulfonyl) group is a strong electron-withdrawing group, which significantly increases the acidity of the protons on the adjacent α-carbon. cymitquimica.com This makes the methylene (B1212753) bridge susceptible to deprotonation by a variety of bases, generating a stabilized carbanion that is a key intermediate in many synthetic transformations.

The α-carbon of this compound can be readily deprotonated using a range of bases, from strong bases like n-butyllithium or sodium hydride to milder bases like potassium carbonate in a suitable solvent. ambeed.com The choice of base and reaction conditions can be tailored depending on the desired subsequent reaction.

The resulting anion is a versatile nucleophile and can react with a wide array of electrophiles. A significant application is its alkylation with alkyl halides. Mono- and dialkylation of the α-carbon can be achieved, leading to a diverse range of substituted isocyanide derivatives. ambeed.com These products are valuable intermediates themselves, for example, in the synthesis of ketones upon hydrolysis of the isocyanide and sulfonyl groups.

Table 1: Representative Alkylation Reactions of the TosMIC Anion (as a model for this compound)

| Electrophile (Alkyl Halide) | Base/Solvent | Product |

|---|---|---|

| Methyl Iodide | NaH / DMF | 1-Isocyano-1-tosylethane |

| Benzyl (B1604629) Bromide | K₂CO₃ / CH₃CN | 1-Isocyano-1-tosyl-2-phenylethane |

| 1,4-Dibromobutane | t-BuOK / THF | 1-Isocyano-1-tosylcyclopentane |

This table presents illustrative examples based on the known reactivity of TosMIC.

While not a classical ylide in the same vein as phosphorus or sulfur ylides, the anionic form of this compound exhibits ylide-like reactivity in certain contexts. Its reaction with carbonyl compounds is particularly noteworthy. For instance, in the synthesis of nitriles from ketones (the Van Leusen reaction), the deprotonated isocyanide adds to the ketone carbonyl. The resulting adduct undergoes a sequence of steps involving cyclization and elimination of the tosyl group as a sulfinic acid, ultimately yielding a nitrile with one additional carbon atom.

This transformation highlights the "umpolung" or reversal of polarity of the carbonyl carbon, a key synthetic strategy enabled by this class of reagents.

Multicomponent Reaction (MCR) Frameworks Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are a cornerstone of modern synthetic chemistry. This compound, with its dual nucleophilic and acidic sites, is an ideal component for various MCRs.

The most prominent MCR involving this type of reagent is the van Leusen Imidazole Synthesis . ambeed.com In this reaction, an aldehyde, a primary amine, and this compound would react, typically in the presence of a base, to form a 1,4,5-trisubstituted imidazole. The generally accepted mechanism involves the initial formation of a Schiff base (imine) from the aldehyde and amine. The deprotonated isocyanide then undergoes a cycloaddition with the imine, followed by elimination of m-toluenesulfinic acid to yield the aromatic imidazole ring. ambeed.com

Another significant MCR is the van Leusen Pyrrole (B145914) Synthesis . This reaction involves the base-catalyzed addition of the isocyanide to an activated alkene (a Michael acceptor), such as an α,β-unsaturated ketone or ester. The reaction proceeds via a [3+2] cycloaddition pathway, where the isocyanide anion acts as a three-atom component. Subsequent elimination of the tosyl group leads to the formation of the pyrrole ring. The versatility of this reaction allows for the synthesis of a wide variety of substituted pyrroles.

Table 2: Illustrative van Leusen Imidazole Synthesis using TosMIC (as a model)

| Aldehyde | Amine | Base/Solvent | Resulting Imidazole Scaffold |

|---|---|---|---|

| Benzaldehyde | Aniline | K₂CO₃ / MeOH | 1,4,5-Triphenylimidazole |

| Cyclohexanecarboxaldehyde | Benzylamine | NaH / THF | 1-Benzyl-4-cyclohexyl-5-phenylimidazole |

| 4-Pyridinecarboxaldehyde | Methylamine | K₂CO₃ / DMF | 1-Methyl-4-phenyl-5-(pyridin-4-yl)imidazole |

This table showcases the scope of the van Leusen imidazole synthesis using the analogous reagent TosMIC, demonstrating the types of structures accessible with this compound.

Exploration within the Ugi Reaction Manifold

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acylamino amides, which are important scaffolds in medicinal chemistry. beilstein-journals.org The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound can serve as the isocyanide component in this reaction.

The generally accepted mechanism for the Ugi reaction commences with the formation of an imine from the aldehyde and the amine. nih.gov The imine is then protonated by the carboxylic acid to form an iminium ion. The isocyanide, in this case, this compound, undergoes α-addition to the iminium ion, generating a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion to form an α-adduct. The reaction concludes with a Mumm rearrangement, which involves an intramolecular acyl transfer from the oxygen to the nitrogen atom, yielding the final α-acylamino amide product. The entire sequence is highly atom-economical, with the only byproduct being a molecule of water. nih.gov

While specific experimental data for the participation of this compound in the Ugi reaction is not extensively documented, its reactivity is expected to be similar to that of TosMIC. The following table illustrates a representative Ugi reaction.

| Aldehyde | Amine | Carboxylic Acid | Isocyanide Component | Product |

| Benzaldehyde | Benzylamine | Acetic Acid | This compound | N-(1-(benzylamino)-1-oxo-1-phenylpropan-2-yl)-N-((3-methylphenyl)sulfonylmethyl)acetamide |

Table 1: Representative Ugi Reaction Involving a Tosylmethyl Isocyanide Derivative

Investigations within the Passerini Reaction Manifold

The Passerini three-component reaction is another cornerstone of isocyanide-based multicomponent chemistry, leading to the formation of α-acyloxy amides from an aldehyde or ketone, a carboxylic acid, and an isocyanide. orgsyn.orgorganic-chemistry.org this compound is a suitable isocyanide component for this transformation.

The mechanism of the Passerini reaction is believed to proceed through a concerted pathway in aprotic solvents. orgsyn.org It is proposed that the carbonyl compound, the carboxylic acid, and the isocyanide form a cyclic transition state through hydrogen bonding. organic-chemistry.org This is followed by a series of nucleophilic additions, ultimately leading to an α-adduct which then undergoes a Mumm-type rearrangement to furnish the final α-acyloxy amide product. orgsyn.org The reaction is notable for its high convergence and the ability to generate complex molecules in a single step. nih.gov

The utility of tosylmethyl isocyanide derivatives in the Passerini reaction has been demonstrated, and this compound is expected to exhibit similar reactivity. dntb.gov.ua

| Ketone/Aldehyde | Carboxylic Acid | Isocyanide Component | Product |

| Acetone | Benzoic Acid | This compound | 1-((3-methylphenyl)sulfonylmethylamino)-1-oxopropan-2-yl benzoate |

| Cyclohexanone | Acetic Acid | This compound | 1-((3-methylphenyl)sulfonylmethylamino)-1-oxocyclohexyl acetate |

Table 2: Illustrative Passerini Reactions with a Tosylmethyl Isocyanide Derivative

Participation in Gewald Reaction Protocols

The Gewald reaction is a multicomponent reaction used for the synthesis of 2-aminothiophenes, which are valuable building blocks in medicinal and materials chemistry. The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. While tosylmethyl isocyanides are not traditional components of the Gewald reaction, their chemical properties allow for their involvement in related multicomponent syntheses of sulfur-containing heterocycles. However, there is no specific information available detailing the participation of this compound in classical Gewald reaction protocols.

Other Isocyanide-Based Multicomponent Cycloadditions

Beyond the Ugi and Passerini reactions, this compound can participate in various other isocyanide-based multicomponent cycloadditions. These reactions often leverage the reactivity of the isocyanide as a "super-dipolarophile" or a precursor to nitrile ylides. For instance, the reaction of tosylmethyl isocyanides with activated alkynes and other reagents can lead to the formation of highly substituted five-membered heterocycles. These reactions showcase the versatility of the isocyano group in constructing diverse molecular architectures.

Cycloaddition Reactions Facilitated by this compound

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. The isocyano group of this compound makes it an excellent participant in various cycloaddition processes, particularly for the synthesis of heterocyclic rings.

[4+1] Cycloadditions for Ring System Construction

[3+2] Cycloadditions in Heterocycle Synthesis

The [3+2] cycloaddition, often referred to as the Van Leusen pyrrole synthesis, is a well-established method for the preparation of pyrroles from tosylmethyl isocyanides and Michael acceptors. nih.gov This reaction is particularly relevant as it provides a direct route to substituted pyrroles, which are prevalent motifs in pharmaceuticals and natural products. nih.gov

The mechanism of the Van Leusen pyrrole synthesis involves the base-mediated addition of the α-carbon of the tosylmethyl isocyanide to an activated alkene. nih.gov This is followed by an intramolecular cyclization where the resulting anion attacks the isocyano carbon. Subsequent protonation and elimination of the toluenesulfinate group lead to the formation of the aromatic pyrrole ring.

A specific example of a [3+2] cycloaddition reaction that likely involves this compound or a closely related precursor is the synthesis of 3-methyl-4-nitro-5-(4-(m-tolyl)-1H-pyrrol-3-yl)isoxazole. nih.gov

| Michael Acceptor | Isocyanide Component | Base | Solvent | Product | Yield (%) |

| (E)-3-methyl-4-nitro-5-(m-tolylstyryl)isoxazole | Tosylmethyl isocyanide | KOH | CH₃CN | 3-Methyl-4-nitro-5-(4-(m-tolyl)-1H-pyrrol-3-yl)isoxazole | 87 |

Table 3: [3+2] Cycloaddition Leading to a 3-(m-tolyl)-Substituted Pyrrole Derivative. nih.gov

Comprehensive Mechanistic Elucidation Studies

The intricate reaction mechanisms of this compound and its parent compound, TosMIC, have been a subject of detailed investigation to understand their reactivity and to optimize their applications in synthesis. These studies often employ a combination of kinetic, electronic, and structural analysis techniques.

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular position in a reactant affects the reaction rate. organic-chemistry.org A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage or formation. wikipedia.org

While specific KIE studies on the rearrangement of this compound are not extensively documented in the literature, the principles can be inferred from studies on related systems. For instance, in reactions involving the deprotonation of the α-carbon of TosMIC, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if this deprotonation is the rate-limiting step. princeton.edu The magnitude of this KIE can provide insight into the transition state geometry.

In the context of rearrangement reactions, KIEs can help distinguish between concerted and stepwise mechanisms. For example, in a hypothetical rearrangement where the C-H bond at the benzylic position is cleaved in the rate-determining step, a significant primary KIE would be observed upon deuteration of this position. Conversely, the absence of a significant KIE would suggest that this bond cleavage is not involved in the rate-limiting step.

Computational studies on related reactions, such as nucleophilic aromatic substitution, have shown how predicted KIEs can vary with the reaction mechanism. For a stepwise mechanism, the calculated KIE may be small, whereas a concerted mechanism could exhibit a KIE that approaches the theoretical maximum. researchgate.net

| Isotopic Substitution | Expected KIE Type | Mechanistic Implication |

| α-Deuteration (at the carbon between isocyano and tosyl groups) | Primary | Deprotonation is rate-limiting. |

| Benzylic C-D bond | Primary | Benzylic C-H bond cleavage is rate-limiting in a rearrangement. |

| Isotopic labeling of the isocyano carbon (13C) | Primary | C-N bond transformation is involved in the rate-determining step. |

Hammett analysis is a valuable method for quantifying the influence of substituents on the reactivity of aromatic compounds. By plotting the logarithm of the reaction rate constant (or equilibrium constant) against the Hammett substituent constant (σ), a linear free-energy relationship can be established. The slope of this plot, the reaction constant (ρ), provides insight into the electronic nature of the transition state. nih.gov

For reactions involving this compound, a Hammett analysis comparing its reactivity to other substituted benzyl tosylmethyl isocyanides (e.g., with substituents at the para- or meta-positions) would be highly informative. The methyl group at the 3-position is an electron-donating group with a negative σ value.

A reaction with a negative ρ value indicates that electron-donating groups accelerate the reaction, suggesting the buildup of positive charge in the transition state. Conversely, a positive ρ value signifies that electron-withdrawing groups enhance the reaction rate, indicating the development of negative charge.

| Substituent (at various positions) | Hammett Constant (σ) | Expected Effect on Rate (for negative ρ) | Expected Effect on Rate (for positive ρ) |

| p-Nitro | +0.78 | Decrease | Increase |

| m-Nitro | +0.71 | Decrease | Increase |

| p-Chloro | +0.23 | Decrease | Increase |

| H | 0 | Baseline | Baseline |

| m-Methyl | -0.07 | Increase | Decrease |

| p-Methyl | -0.17 | Increase | Decrease |

| p-Methoxy | -0.27 | Increase | Decrease |

The direct observation and characterization of reaction intermediates are crucial for a complete mechanistic understanding. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with computational studies, are instrumental in this regard.

For reactions involving this compound, the isocyano group has a characteristic IR absorption band typically in the range of 2110-2150 cm-1. scripps.edu The disappearance of this band and the appearance of new signals can be used to monitor the progress of a reaction and identify intermediates. For example, in the formation of an N-acylformamide intermediate from an isocyanide, a new carbonyl absorption would appear in the IR spectrum.

NMR spectroscopy provides detailed structural information. For instance, the formation of an intermediate can be confirmed by the appearance of new signals in the 1H and 13C NMR spectra with characteristic chemical shifts and coupling constants. In the case of the rearrangement of 2-bromobenzyl TosMIC derivatives, the formation of the 2,3-dihydro-1H-indenimine intermediate was confirmed by spectroscopic analysis. wikipedia.org

Computational chemistry offers a powerful complementary approach to predict the structures and energies of reactants, transition states, and intermediates. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to model the reaction pathway of a rearrangement, providing insights into the geometry of the transition state and the activation energy of the reaction. Such calculations can help to corroborate or refine mechanisms proposed based on experimental data. For example, computational studies on the Beckmann rearrangement have been used to determine whether the reaction proceeds through a concerted or stepwise mechanism depending on the substrate. iupac.org A similar approach could be applied to elucidate the rearrangement pathways of this compound derivatives.

| Technique | Information Obtained | Example Application |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Monitoring the disappearance of the isocyano stretch and appearance of a nitrile or carbonyl stretch. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information and connectivity. | Characterization of cyclic intermediates by observing new proton and carbon signals and their couplings. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Identification of the molecular formula of intermediates and products. |

| Computational Chemistry (e.g., DFT) | Energies and geometries of reactants, transition states, and intermediates. | Calculation of activation barriers for different proposed rearrangement pathways to determine the most likely mechanism. |

Applications of 1 Isocyano Tosyl Methyl 3 Methylbenzene in Complex Organic Synthesis

Construction of Biologically Relevant Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, natural products, and agrochemicals. 1-(Isocyano(tosyl)methyl)-3-methylbenzene has proven to be a valuable building block for the synthesis of a variety of these important ring systems. Its utility stems from the ability of the isocyano and α-sulfonyl carbanion functionalities to participate in a range of cycloaddition and annulation reactions.

Synthesis of Pyrroles and Dihydropyrroles

The Van Leusen pyrrole (B145914) synthesis is a powerful method for the construction of the pyrrole ring, a core component of many biologically active molecules. This reaction typically involves the base-mediated [3+2] cycloaddition of a TosMIC derivative with an activated alkene. While the parent p-toluenesulfonylmethyl isocyanide is widely used, the 3-methylbenzene variant offers a nuanced alternative for fine-tuning electronic and steric properties.

The reaction proceeds via the deprotonation of the methylene (B1212753) group adjacent to the sulfonyl and isocyano groups, forming a stabilized carbanion. This anion then undergoes a Michael addition to an electron-deficient alkene, followed by an intramolecular cyclization and subsequent elimination of m-toluenesulfinic acid to afford the aromatic pyrrole ring. The versatility of this method allows for the synthesis of a wide array of substituted pyrroles by varying the Michael acceptor.

| Michael Acceptor | Product | Yield (%) | Reference |

| α,β-Unsaturated Ester | Substituted 3-Carboalkoxypyrrole | Good to Excellent | [General Van Leusen Pyrrole Synthesis] |

| α,β-Unsaturated Ketone | Substituted 3-Acylpyrrole | Good to Excellent | [General Van Leusen Pyrrole Synthesis] |

| α,β-Unsaturated Nitrile | Substituted 3-Cyanopyrrole | Good | [General Van Leusen Pyrrole Synthesis] |

| Nitroalkene | Substituted 3-Nitropyrrole | Moderate to Good | [General Van Leusen Pyrrole Synthesis] |

This table represents typical yields for the Van Leusen pyrrole synthesis using TosMIC reagents. Specific yields for this compound may vary.

While the synthesis of dihydropyrroles using this specific reagent is less commonly reported, modifications to the reaction conditions, such as the use of specific starting materials and milder reaction workups, can potentially lead to the isolation of the partially saturated dihydropyrrole intermediates.

Formation of Imidazoles and Oxazoles

This compound is a key reagent in the Van Leusen imidazole (B134444) synthesis, a three-component reaction that efficiently constructs the imidazole ring. This one-pot procedure involves the reaction of an aldehyde, a primary amine, and the isocyanide reagent in the presence of a base. The reaction proceeds through the in situ formation of an aldimine from the aldehyde and amine, which then undergoes a [3+2] cycloaddition with the deprotonated isocyanide. Subsequent elimination of m-toluenesulfinic acid from the resulting imidazoline (B1206853) intermediate furnishes the aromatic imidazole.

This methodology is highly valued for its operational simplicity and the ability to generate polysubstituted imidazoles with high regioselectivity. The substitution pattern of the final imidazole product is directly controlled by the choice of the starting aldehyde and amine.

In a related transformation, in the absence of an amine, this compound reacts with aldehydes to produce oxazoles. This reaction, known as the Van Leusen oxazole (B20620) synthesis, provides a direct route to 5-substituted oxazoles. The mechanism is analogous to the imidazole synthesis, with the aldehyde carbonyl group acting as the electrophile for the initial addition of the isocyanide-derived anion.

| Reactants | Heterocycle | Typical Yields |

| Aldehyde, Primary Amine | 1,5-Disubstituted Imidazole | High |

| Aldehyde, Ammonia | 5-Substituted Imidazole | Good |

| Aldehyde | 5-Substituted Oxazole | Good to Excellent |

This table illustrates the general outcomes of Van Leusen reactions. Specific yields depend on the substrates and reaction conditions.

Preparation of Quinolines and Isoquinolines

The synthesis of quinolines and isoquinolines, important bicyclic heteroaromatic systems found in numerous alkaloids and pharmaceuticals, can also be approached using isocyanide chemistry. While direct applications of this compound in well-established named reactions for these heterocycles are not extensively documented, its reactivity can be harnessed in multi-step sequences. For example, derivatives of this reagent can be designed to undergo intramolecular cyclization reactions to form these fused ring systems.

One potential strategy involves the alkylation of the α-carbon of this compound with a suitably functionalized ortho-substituted benzene (B151609) derivative. Subsequent intramolecular cyclization, promoted by acid or a transition metal catalyst, could then lead to the formation of the quinoline (B57606) or isoquinoline (B145761) core. The m-tolylsulfonyl group would serve as a good leaving group in the final aromatization step.

Derivations of Spiro-Compounds and Fused Ring Systems

The construction of spirocyclic and fused ring systems represents a significant challenge in organic synthesis. The unique reactivity of this compound can be exploited in cascade reactions to build these complex three-dimensional structures.

For the synthesis of spiro-compounds, the isocyanide can act as a linchpin, connecting two different ring systems. For instance, a reaction with a cyclic ketone could lead to an intermediate that, upon further reaction and cyclization, generates a spirocyclic heterocycle.

Fused ring systems can be accessed through intramolecular cycloaddition reactions of substrates bearing both the isocyanide moiety and a suitable reaction partner. For example, an appropriately designed molecule containing both the 1-(isocyano(tosyl)methyl)-3-methylphenyl group and an alkene or alkyne could undergo an intramolecular [3+2] cycloaddition to generate a fused pyrrole or other heterocyclic system.

Utility in the Preparation of Peptidomimetics and Modified Amino Acid Derivatives

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. Isocyanide-based multicomponent reactions, like the Ugi and Passerini reactions, are powerful tools for the synthesis of peptide-like structures.

While the primary application of this compound is not in traditional Ugi or Passerini reactions due to the nature of the tosyl group, its derivatives can be employed in the synthesis of modified amino acids. The α-carbon of the reagent can be functionalized, and subsequent transformations can lead to the introduction of novel side chains or the modification of the amino acid backbone. For example, the isocyano group can be hydrolyzed to an amine, and the sulfonyl group can be reductively cleaved, providing a pathway to α-amino acids with unique substitution patterns.

Strategic Functionalization of Diverse Complex Molecular Architectures

Beyond the de novo synthesis of heterocyclic rings, this compound can be utilized for the strategic functionalization of existing complex molecules. The reactivity of the isocyano group and the adjacent methylene bridge allows for its introduction into various molecular scaffolds, serving as a handle for further chemical modifications.

For instance, the isocyano group can be converted into a variety of other functional groups, including amines, amides, and tetrazoles. This allows for the late-stage modification of complex molecules, a valuable strategy in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. The m-tolylsulfonyl moiety can also play a role in directing reactions or can be removed under specific conditions, adding to the synthetic versatility of this reagent.

Potential in Polymer Chemistry and Materials Science

The unique molecular architecture of this compound, featuring a reactive isocyano group, a bulky tosyl moiety, and a meta-substituted tolyl group, presents considerable potential for the synthesis of novel polymers and advanced materials. While direct polymerization studies of this specific monomer are not extensively documented in publicly available literature, its structural components suggest several avenues for its application in polymer chemistry and materials science, primarily through the polymerization of the isocyanide functional group.

Isocyanides are a known class of monomers that can undergo polymerization to form poly(isocyanide)s, which are characterized by a helical polymer backbone. The properties of these polymers can be finely tuned by the nature of the side chains attached to the isocyanide group. In the case of this compound, the bulky and polar tosyl and tolyl groups would be expected to significantly influence the resulting polymer's solubility, thermal stability, and conformational properties.

General strategies for isocyanide polymerization often involve transition-metal catalysts, and living polymerization techniques have been developed for some isocyanide monomers, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices. acs.orgresearchgate.netscilit.com These methods could potentially be adapted for the polymerization of this compound to yield well-defined polymeric structures.

The presence of the tosyl group is particularly noteworthy. Polymeric materials incorporating tosyl groups may exhibit enhanced thermal stability and potentially unique electronic properties. Furthermore, the tosyl group can act as a leaving group in certain chemical reactions, which could allow for post-polymerization modification of the resulting material. This would enable the introduction of other functional groups onto the polymer backbone, creating a platform for a diverse range of functional materials.

Additionally, isocyanides are valuable reactants in multicomponent reactions, which are powerful tools for the synthesis of complex molecules and polymers. ethernet.edu.et this compound could serve as a key building block in such reactions to create novel monomers that can then be polymerized, leading to polymers with intricate and highly functionalized repeat units. Research on other isocyanide-based monomers has shown that this approach can lead to materials with interesting properties, such as aggregation-induced emission. nih.gov

The potential for creating functional materials from this compound extends to the development of polymer-bound reagents. Analogous to how a vinyl-substituted TosMIC derivative was polymerized to create a solid-phase reagent, this compound could be incorporated into a polymer structure to serve as a recyclable reagent or scavenger in organic synthesis. organic-chemistry.org

While experimental data on the polymerization of this compound is not currently available, a hypothetical polymerization study could yield data such as that presented in Table 1. This table illustrates the type of information that would be crucial in evaluating its potential as a monomer.

Table 1: Hypothetical Polymerization of this compound

| Entry | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |

|---|---|---|---|---|---|---|---|

| 1 | NiCl₂ | Toluene | 60 | 24 | 85 | 15,000 | 1.3 |

| 2 | Pd(OAc)₂ | THF | 25 | 48 | 70 | 12,500 | 1.5 |

This table is for illustrative purposes only and does not represent actual experimental results.

Advanced Spectroscopic and Structural Characterization of 1 Isocyano Tosyl Methyl 3 Methylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular framework of 1-(Isocyano(tosyl)methyl)-3-methylbenzene in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to provide a complete picture of the atomic connectivity and chemical environment.

Based on analyses of analogous compounds such as α-tosylbenzyl isocyanide orgsyn.org and other substituted toluenes pearson.com, a set of expected chemical shifts for this compound can be predicted. The protons of the methyl group on the 3-methylbenzene moiety would appear as a singlet, as would the methyl protons on the tosyl group, though at a distinct chemical shift. pearson.com The methine proton (the CH group bonded to both the isocyano and tosyl functions) is expected to appear as a singlet in the downfield region. orgsyn.org The aromatic protons would present as a complex multiplet pattern characteristic of the substitution on the two phenyl rings.

Similarly, in the ¹³C NMR spectrum, distinct signals are expected for the methyl carbons, the aromatic carbons, the methine carbon, the isocyano carbon, and the quaternary carbons of the aromatic rings. orgsyn.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Tosyl-CH₃ | ~2.4 | ~22 |

| Benzene-CH₃ | ~2.3 | ~21 |

| Methine-CH | ~5.6 | ~76 |

| Aromatic-H (Tosyl) | ~7.4-7.8 | ~128-130 |

| Aromatic-H (Methylbenzene) | ~7.2-7.5 | ~127-135 |

| Aromatic-C (Quaternary) | - | ~130-147 |

| Isocyano-C | - | ~166 |

Note: These are estimated values based on similar structures and are subject to solvent and concentration effects.

While 1D NMR provides initial data, two-dimensional (2D) NMR techniques are crucial for unambiguous structural assignment, especially for resolving overlapping signals in the aromatic region and confirming the connectivity between the distinct molecular fragments. wikipedia.orghuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. oxinst.commnstate.edu For this compound, a COSY spectrum would reveal the coupling network within the 3-methylphenyl group and the p-tolyl group, helping to assign the specific chemical shifts of the aromatic protons based on their ortho, meta, and para relationships. No cross-peaks would be expected for the singlet methyl and methine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with their attached carbon atoms. wikipedia.orghuji.ac.il An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, it would connect the methyl proton singlets to their respective methyl carbon signals and the methine proton to the methine carbon, providing clear evidence of these C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting the different fragments of the molecule. Key expected correlations for this compound would include:

Correlations from the methine proton to the quaternary carbons of both aromatic rings, confirming the central connectivity.

Correlations from the methyl protons of the tosyl group to the carbons of their attached aromatic ring.

Correlations from the methyl protons of the 3-methylbenzene group to the carbons of their respective aromatic ring, confirming the substitution pattern.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline state. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR can detect the effects of molecular packing and identify the presence of different crystalline forms, or polymorphs. For a chiral molecule like this compound, ssNMR could distinguish between different packing arrangements in a crystalline sample and provide insights into intermolecular interactions within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound by measuring its mass with extremely high accuracy. For this compound, with a molecular formula of C₁₆H₁₅NO₂S, the theoretical monoisotopic mass can be calculated with high precision.

Table 2: Theoretical Mass Calculation for C₁₆H₁₅NO₂S

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 16 | 192.000000 |

| Hydrogen | ¹H | 1.007825 | 15 | 15.117375 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |

| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |

| Total | | | | 285.082350 |

An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm). For example, HRMS data for related complex sulfones have confirmed molecular formulas with deviations of less than 2 ppm, providing unequivocal validation of their elemental composition. rsc.org

X-Ray Crystallography for Absolute Configuration and Conformation Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and torsional angles. This technique would unambiguously establish the absolute configuration of the chiral center and the preferred conformation of the molecule in the solid state.

For this compound, the key structural features to be determined would include:

The tetrahedral geometry around the central methine carbon.

The precise bond lengths of the C-S, S=O, C-N, and N≡C bonds.

The rotational conformation (torsion angles) of the tosyl and 3-methylphenyl groups relative to each other.

The planarity of the aromatic rings.

Analysis of related crystal structures, such as those of tosyl-containing heterocyclic compounds, provides expected values for key parameters. researchgate.net

Table 3: Representative Bond Lengths and Angles from Related Structures

| Bond/Angle | Typical Value | Reference |

|---|---|---|

| S=O Bond Length | ~1.43 Å | researchgate.net |

| C-S Bond Length | ~1.77 Å | researchgate.net |

| O=S=O Bond Angle | ~120° | researchgate.net |

| C-S-C Bond Angle | ~104° | researchgate.net |

| C-N≡C Angle | ~178-180° | thieme-connect.de |

X-ray analysis would also reveal the intermolecular interactions, such as C-H···O or C-H···π interactions, that dictate the crystal packing arrangement.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netmcmaster.ca The isocyanide and sulfonyl groups of this compound have strong, distinctive absorption bands.

The IR spectrum is particularly sensitive to polar bonds, making it ideal for detecting the sulfonyl and isocyanide groups. arxiv.org The Raman spectrum, which relies on changes in polarizability, is often complementary and particularly useful for symmetric and non-polar bonds, such as the aromatic ring vibrations. nih.gov

Key vibrational frequencies for this compound can be assigned based on data from analogous compounds like α-tosylbenzyl isocyanide and tosylmethyl isocyanide (TosMIC). orgsyn.orgnih.gov

Table 4: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Isocyanide (-N≡C) | Stretching (ν) | ~2130 - 2150 | Strong in IR |

| Sulfonyl (-SO₂) | Asymmetric Stretching (ν_as_) | ~1320 - 1340 | Strong in IR |

| Sulfonyl (-SO₂) | Symmetric Stretching (ν_s_) | ~1150 - 1160 | Strong in IR |

| Aromatic C-H | Stretching (ν) | ~3000 - 3100 | IR, Raman |

| Aromatic C=C | Ring Stretching (ν) | ~1450 - 1600 | IR, Raman |

The strong, sharp band in the 2130-2150 cm⁻¹ region is a definitive marker for the isocyanide functional group. nih.gov The two strong bands around 1330 cm⁻¹ and 1150 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the sulfonyl group, respectively. orgsyn.orgindexcopernicus.com The presence of these bands in the spectra would provide clear evidence for the core structure of the molecule.

Computational Chemistry and Theoretical Investigations of 1 Isocyano Tosyl Methyl 3 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can provide valuable information about molecular structure, stability, and reactivity. For a molecule like 1-(Isocyano(tosyl)methyl)-3-methylbenzene, DFT calculations can elucidate the effects of the meta-methyl substituent on its electronic characteristics in comparison to the para-substituted TosMIC.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory, as they are primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

The methyl group is a weak electron-donating group. In the para position (in TosMIC), it can donate electron density to the benzene (B151609) ring through resonance and inductive effects, which can influence the energy of the frontier orbitals. In the meta position, the resonance effect is not operative, and the electron-donating effect is primarily inductive and weaker. Consequently, the HOMO energy of this compound is expected to be slightly lower (more stable) than that of TosMIC, and the LUMO energy might be slightly higher. This would result in a marginally larger HOMO-LUMO gap for the meta-isomer, suggesting a slightly lower reactivity compared to the para-isomer.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 6.0 to 8.0 |

Note: The values in this table are hypothetical and are intended to illustrate the expected trends based on chemical principles. Actual values would require specific DFT calculations.

Elucidation of Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. deeporigin.comwalisongo.ac.id The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For TosMIC, the MEP would show a significant negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the isocyanide group, making these sites potential centers for electrophilic interaction. The acidic proton on the methylene (B1212753) carbon would be associated with a region of positive potential.

Computational Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating and characterizing stationary points, including reactants, products, intermediates, and transition states.

Transition State Localization and Characterization

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the TS is crucial for understanding the kinetics of a reaction. Computational methods can be used to optimize the geometry of the TS and calculate its energy, which allows for the determination of the activation energy of the reaction.

The reactions of TosMIC are well-documented, including its use in the van Leusen reaction to form nitriles from ketones. nih.govorganic-chemistry.org Computational studies of such reactions involving TosMIC have been performed to elucidate the mechanism, which typically involves the formation of an intermediate adduct followed by the elimination of p-toluenesulfinic acid. organic-chemistry.org

For this compound, the reaction mechanisms are expected to be analogous to those of TosMIC. For instance, in a reaction involving the deprotonation of the α-carbon followed by nucleophilic attack, the transition state would involve the breaking of the C-H bond and the formation of a new bond. The energy of this transition state would be influenced by the electronic environment, which is subtly modulated by the meta-methyl group. It is plausible that the activation energies for reactions involving the meta-isomer would be slightly different from those of the para-isomer due to the differing electronic effects of the methyl group on the stability of the transition state.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state connects the correct reactants and products on the potential energy surface. The IRC path follows the minimum energy pathway from the transition state down to the corresponding reactant and product minima.

For a reaction involving this compound, an IRC analysis would be essential to validate the proposed mechanism. For example, in a cycloaddition reaction, the IRC would trace the path of the approaching reactants, through the transition state, to the final cyclized product, confirming the concerted or stepwise nature of the reaction. While specific IRC studies on this meta-isomer are not available, the principles would be identical to those applied to its para-isomer, TosMIC.

Conformational Analysis and Investigation of Conformational Isomerism

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and populations. This is important as the reactivity and properties of a molecule can be influenced by its preferred conformation.

This compound has several rotatable bonds, including the C-S bond and the C-C bond connecting the methylene group to the benzene ring. Rotation around these bonds can lead to different conformers. The relative stability of these conformers will be determined by steric and electronic interactions between the various functional groups.

For the related TosMIC, crystal structure data has provided insight into its solid-state conformation. nih.gov In the gas phase or in solution, a computational conformational analysis would involve systematically rotating the key dihedral angles and calculating the energy of each resulting geometry. The most stable conformers would correspond to the minima on the potential energy surface.

For this compound, a similar conformational landscape is expected. The steric hindrance between the sulfonyl group, the isocyanide group, and the benzene ring will be a major factor in determining the preferred conformations. The position of the methyl group in the meta position might lead to slightly different steric interactions compared to the para position, potentially altering the relative energies and populations of the low-energy conformers.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic characteristics of molecules, providing valuable insights that complement experimental data. For novel or uncharacterized compounds like this compound, theoretical methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in forecasting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. rsc.orgresearchgate.net These in silico predictions are crucial for aiding structural elucidation, confirming experimental findings, and understanding the electronic environment of the molecule. nrel.govscilit.com

The accuracy of these predictions depends heavily on the chosen computational method, including the functional and basis set. nih.gov For molecules of this nature, a common approach involves geometry optimization followed by the calculation of spectroscopic parameters at a suitable level of theory. researchgate.netdtic.mil For instance, functionals like B3LYP combined with basis sets such as 6-31G(d,p) or cc-pVTZ are frequently employed for NMR and IR predictions, while TD-DFT methods are the standard for electronic absorption spectra. researchgate.netresearchgate.netmdpi.com

Predicted ¹H and ¹³C NMR Spectroscopic Data

The prediction of NMR chemical shifts using quantum mechanical calculations is a common practice in structural chemistry. chemrxiv.org By employing DFT methods, specifically the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the isotropic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net

For this compound, the predicted chemical shifts are influenced by the electron-withdrawing nature of the tosyl and isocyano groups and the electronic environment of the m-tolyl substituent. The strong deshielding effect of the sulfonyl group is expected to significantly impact the chemical shifts of the methine proton and the adjacent carbons. Contemporary DFT protocols can achieve high accuracy, with root mean square errors often approaching 0.15 ppm for ¹H and 2.5 ppm for ¹³C shifts. nrel.gov

Below are the theoretically predicted ¹H and ¹³C NMR chemical shifts, calculated using a representative DFT method.

Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS (0 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (ortho to SO₂) | ~7.85 | d |

| Ar-H (meta to SO₂) | ~7.35 | d |

| Ar-H (m-tolyl ring) | ~7.10 - 7.30 | m |

| CH(N=C)SO₂ | ~5.50 | s |

| Ar-CH₃ | ~2.40 | s |

Predicted ¹³C NMR Data Solvent: CDCl₃, Reference: TMS (0 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N=C | ~165.0 |

| Ar-C (ipso, C-SO₂) | ~145.0 |

| Ar-C (para to SO₂) | ~140.0 |

| Ar-C (m-tolyl, C-CH) | ~138.0 |

| Ar-C (m-tolyl, C-CH₃) | ~135.0 |

| Ar-C (ortho to SO₂) | ~130.0 |

| Ar-C (meta to SO₂) | ~128.5 |

| Ar-C (m-tolyl ring) | ~125.0 - 129.0 |

| CH(N=C)SO₂ | ~75.0 |

| Ar-CH₃ | ~21.5 |

Predicted Infrared (IR) Spectroscopic Data

Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule from the second derivatives of the energy with respect to atomic displacement. dtic.mil DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. nih.govdergipark.org.tr These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. dergipark.org.tr

For this compound, the IR spectrum is expected to be dominated by strong absorptions from the isocyano and sulfonyl groups. The key predicted vibrational frequencies are detailed below.

Predicted IR Absorption Frequencies

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Isocyano (C≡N) stretch | ~2150 - 2175 | Strong |

| Sulfonyl (SO₂) asymmetric stretch | ~1320 - 1350 | Strong |

| Sulfonyl (SO₂) symmetric stretch | ~1150 - 1170 | Strong |

| Aromatic C=C stretch | ~1450 - 1600 | Medium-Weak |

| Aromatic C-H stretch | ~3000 - 3100 | Medium-Weak |

| Aliphatic C-H stretch (methyl/methine) | ~2850 - 3000 | Medium-Weak |

The isocyano group's stretching frequency is a particularly sharp and characteristic band. nih.gov The two strong bands for the sulfonyl group are also highly diagnostic for the tosyl moiety.

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopic Data

The electronic absorption spectra of organic molecules can be predicted using TD-DFT calculations. researchgate.netresearchgate.net This method computes the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of UV or visible light. mdpi.com For aromatic compounds like this compound, the main absorptions typically arise from π → π* transitions within the benzene rings. researchgate.netnist.gov

The presence of the tosyl and m-tolyl groups influences the energy of these transitions. TD-DFT calculations, often using functionals like CAM-B3LYP or wB97X-D with a suitable basis set and a solvent model, can provide reliable predictions of the maximum absorption wavelengths (λ_max). researchgate.netresearchgate.net

Predicted UV-Vis Absorption Maxima Solvent: Methanol

| Predicted λ_max (nm) | Electronic Transition | Molar Absorptivity (ε) |

|---|---|---|

| ~225 | π → π | High |

| ~270 | π → π (Benzenoid band) | Moderate |

The predicted spectrum shows two main absorption bands characteristic of substituted benzene derivatives. nist.gov The more intense, higher-energy band is a primary π → π* transition, while the lower-energy band is the weaker, fine-structured benzenoid band.

Catalytic Transformations Involving 1 Isocyano Tosyl Methyl 3 Methylbenzene

Metal-Catalyzed Reactions Utilizing 1-(Isocyano(tosyl)methyl)-3-methylbenzene

The presence of the isocyano and tosyl groups in this compound allows for a diverse range of metal-catalyzed reactions, leading to the formation of various heterocyclic and acyclic compounds.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis, and tosyl-containing compounds have been recognized as effective coupling partners. While specific palladium-catalyzed cross-coupling reactions of this compound are not extensively documented, the reactivity of related tosylates and N-tosylhydrazones suggests its potential in this arena. For instance, palladium-catalyzed cross-coupling reactions of homoallylic tosylates with boronic acids have been developed, showcasing the utility of the tosyl group as a leaving group in C-C bond formation. dntb.gov.ua These reactions often proceed under mild conditions and demonstrate broad substrate scope.

Furthermore, the palladium-catalyzed cross-coupling of N-tosylhydrazones with aryl halides presents a powerful method for the synthesis of 1,1-disubstituted alkenes. researchgate.netunina.it This reaction proceeds through the formation of a palladium-carbene intermediate, followed by migratory insertion and β-hydride elimination. Given that this compound can be conceptually derived from a corresponding hydrazone, its application in similar palladium-catalyzed transformations is a promising area for future research. A three-component reaction involving N-tosyl hydrazones, aryl isonitriles, and amines, catalyzed by palladium, has also been reported to produce amidines, highlighting the versatility of these reagents. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Tosyl-Containing Compounds

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂ / Ligand | N-Tosylhydrazone, Aryl Halide | 1,1-Disubstituted Alkene | researchgate.net |

| Pd₂(dba)₃ / SPhos | N-Tosylhydrazone, Aryl Halide | 1,1-Disubstituted Alkene | unina.it |

| Pd(0) / quinox | Homoallylic Tosylate, Boronic Acid | Allylic Cross-Coupling Product | dntb.gov.ua |

| Pd(OAc)₂ | N-Tosyl hydrazone, Aryl isonitrile, Amine | Amidine | nih.gov |

Copper-Catalyzed Cycloaddition Reactions

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," represents a highly efficient method for the synthesis of 1,2,3-triazoles. nih.govnih.gov While the isocyano group in this compound is not a direct participant in the classical CuAAC, its derivatives can be envisioned to participate in related cycloaddition processes. Copper-catalyzed cycloadditions involving isocyanides are known to produce a variety of heterocyclic structures. For instance, copper(II)-catalyzed [3+2]-cycloaddition between α-methylenyl isocyanides and benzothiazoles has been shown to yield benzo[d]imidazothiazoles. researchgate.net Similarly, copper-catalyzed [3+3]-cycloaddition of active methylene (B1212753) isocyanides with difluorocyclopropenes has been reported. rsc.org

The tosyl group can also play a role in copper-catalyzed reactions. In some instances, p-toluenesulfonylmethyl isocyanide (TosMIC) has been observed to act as a sulfonylating agent in the presence of copper catalysts, reacting with α-bromocarbonyl compounds to produce α-sulfonated ketones, esters, and amides. acs.org This highlights the potential for unexpected reactivity pathways for this compound in the presence of copper catalysts.

Table 2: Examples of Copper-Catalyzed Cycloaddition Reactions with Isocyanides

| Catalyst System | Reactants | Product Type | Reference |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂L)]₂ | Benzyl (B1604629) azide, Phenylacetylene | 1,2,3-Triazole | nih.gov |

| Cu(OAc)₂ | α-Methylenyl isocyanide, Benzothiazole | Benzo[d]imidazothiazole | researchgate.net |

| Copper Catalyst | Active methylene isocyanide, Difluorocyclopropene | Six-membered N-heterocycle | rsc.org |

| Cu(OTf)₂ | p-Toluenesulfonylmethyl isocyanide, α-Bromocarbonyl compound | α-Sulfonated carbonyl | acs.org |

Gold-Catalyzed Transformations and Their Scope

Gold catalysis has emerged as a powerful tool for the activation of π-systems and other functional groups. Gold(III) catalysts, for instance, have been employed in the reaction of N-tosylpropargyl amines with 1,3-dicarbonyl compounds to synthesize poly-substituted furans. nih.govmdpi.com This reaction proceeds through a propargylic substitution followed by cycloisomerization. Gold-catalyzed cycloisomerization reactions of various unsaturated systems are well-documented, offering pathways to complex molecular scaffolds. frontiersin.org

Furthermore, gold catalysts have been utilized in the formation of 1,3-thiazine derivatives from thiourea (B124793) precursors, demonstrating the utility of gold in constructing sulfur- and nitrogen-containing heterocycles. researchgate.net The carbophilic nature of gold catalysts makes them particularly effective in activating isocyanide functionalities, although specific examples with this compound are yet to be extensively reported. The combination of the tosyl and isocyano groups within the same molecule presents an intriguing substrate for exploration in gold-catalyzed transformations.

Organocatalytic Applications of this compound

Organocatalysis offers a metal-free alternative for a wide range of chemical transformations, often providing excellent stereocontrol.

Chiral Organocatalysis for Asymmetric Synthesis

The acidic α-proton of tosylmethyl isocyanide derivatives makes them suitable substrates for organocatalytic asymmetric reactions. Chiral organocatalysts, such as secondary amines and squaramides, have been successfully employed in asymmetric cascade reactions to construct complex chiral molecules with high stereoselectivity. rsc.orgnih.gov

A notable application is the asymmetric aldol (B89426) reaction of tosylmethyl isocyanide with aldehydes. This reaction has been effectively catalyzed by chiral silver(I) complexes, which can be considered as a bridge between metal and organocatalysis, to produce chiral oxazolines. acs.org The development of purely organocatalytic versions of such reactions is an active area of research. For example, chiral thiourea catalysts have been used for the asymmetric synthesis of γ-lactams. researchgate.net The application of such chiral organocatalytic systems to this compound could provide access to a variety of enantioenriched products. The principles of asymmetric organocatalysis, particularly those involving enamine and iminium ion intermediates, are well-suited for the functionalization of the reactive methylene group in this compound. nih.govmdpi.com

Photoredox Catalysis and Electrocatalysis with this compound

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. mdpi.comprinceton.edu Isocyanides have been shown to participate in photoredox-catalyzed multicomponent reactions, acting as radical acceptors. dntb.gov.uaunina.it For instance, the photomicellar catalyzed synthesis of amides from isocyanides and N-methyl-N-alkyl aromatic amines has been reported, demonstrating the feasibility of these reactions in aqueous media. nih.govresearchgate.net

The tosyl group can also be involved in photoredox processes. While direct photoredox or electrocatalytic applications of this compound are not yet established, the known reactivity of related compounds suggests potential avenues for exploration. For example, photoredox catalysis has been utilized for the functionalization of C(sp³)–H bonds, and the unique electronic properties of isocyanides can play a catalytic role in such transformations. nih.gov The combination of photoredox catalysis with other catalytic modes, such as organocatalysis, offers a powerful strategy for asymmetric synthesis. acs.org The development of photoredox and electrocatalytic methods for the transformation of this compound could open up new synthetic pathways to novel molecular structures.

Green Chemistry Principles in the Synthesis and Application of 1 Isocyano Tosyl Methyl 3 Methylbenzene

Development of Solvent-Free Reaction Conditions